molecular formula C8H8INO2 B1610802 2-Iodo-1,5-dimethyl-3-nitrobenzene CAS No. 593255-20-0

2-Iodo-1,5-dimethyl-3-nitrobenzene

Cat. No.: B1610802
CAS No.: 593255-20-0
M. Wt: 277.06 g/mol
InChI Key: IHFAHQKEKVTXOG-UHFFFAOYSA-N
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Description

2-Iodo-1,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzene, characterized by the presence of iodine, nitro, and methyl groups on the aromatic ring

Biochemical Analysis

Cellular Effects

1-Iodo-2,4-dimethyl-6-nitrobenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. For instance, the compound may inhibit the proliferation of certain cell types, such as neuro2a cells, by interfering with their metabolic pathways . Additionally, its impact on cell signaling can lead to changes in the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, 1-Iodo-2,4-dimethyl-6-nitrobenzene exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. The nitro group can participate in redox reactions, influencing the redox state of cells and altering gene expression. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Iodo-2,4-dimethyl-6-nitrobenzene can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Iodo-2,4-dimethyl-6-nitrobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can cause toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 1-Iodo-2,4-dimethyl-6-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for elucidating its cellular effects and optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-1,5-dimethyl-3-nitrobenzene can be synthesized through a multi-step process involving nitration, iodination, and methylation reactions. The nitration of 2,4-dimethylbenzene (xylene) with nitric acid produces 2,4-dimethyl-6-nitrobenzene. Subsequent iodination using iodine and a suitable oxidizing agent, such as iodic acid, introduces the iodine atom at the 1-position of the aromatic ring .

Industrial Production Methods: Industrial production of 1-iodo-2,4-dimethyl-6-nitrobenzene typically involves large-scale nitration and iodination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Iodination: Iodine and iodic acid.

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Potassium permanganate.

Major Products:

    Reduction: 1-Iodo-2,4-dimethyl-6-aminobenzene.

    Oxidation: 1-Iodo-2,4-dicarboxy-6-nitrobenzene.

Comparison with Similar Compounds

  • 1-Iodo-2-nitrobenzene
  • 1-Iodo-4-nitrobenzene
  • 1-Bromo-2,4-dinitrobenzene
  • 1-Ethynyl-4-nitrobenzene

Comparison: 2-Iodo-1,5-dimethyl-3-nitrobenzene is unique due to the presence of both methyl and nitro groups, which influence its reactivity and chemical properties. Compared to 1-iodo-2-nitrobenzene and 1-iodo-4-nitrobenzene, the additional methyl groups in 1-iodo-2,4-dimethyl-6-nitrobenzene provide steric hindrance and electron-donating effects, affecting its reactivity in electrophilic and nucleophilic reactions .

Properties

IUPAC Name

2-iodo-1,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFAHQKEKVTXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556039
Record name 2-Iodo-1,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593255-20-0
Record name 2-Iodo-1,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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